molecular formula C12H17NO4 B13032488 Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Cat. No.: B13032488
M. Wt: 239.27 g/mol
InChI Key: ZLUCJKBXCQFPCS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzofuran core substituted with an amino group at position 3, a methoxy group at position 5, and an ethyl ester at position 2.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H17NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h7H,3-6,13H2,1-2H3

InChI Key

ZLUCJKBXCQFPCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC(C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by functional group transformations to introduce the amino and methoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reagents is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions dominated by three key functional groups:

Functional GroupReactivity TypeExample ReactionsCatalysts/Conditions
Amino (-NH₂)Nucleophilic substitutionAcylation, sulfonationAcidic/basic media
Ester (COOEt)HydrolysisSaponification to carboxylic acidNaOH/H₂O or HCl
Methoxy (-OCH₃)Electrophilic substitutionNitration, halogenationHNO₃/H₂SO₄ or X₂/Fe

Amino Group Reactions

  • Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., benzenesulfonyl chloride).

Ester Hydrolysis

  • Acidic Hydrolysis : Produces the corresponding carboxylic acid with HCl.

Methoxy Group Participation

  • Demethylation : Rare under standard conditions but achievable with strong Lewis acids (e.g., BBr₃).

  • Electrophilic Aromatic Substitution : Directs incoming electrophiles to para positions relative to the methoxy group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

  • Pyrazole Synthesis : Reacts with hydrazines to form pyrazole-fused benzofurans.

  • Thiazole Formation : Condensation with thiourea derivatives yields thiazole-containing analogs.

Comparative Reactivity with Structural Analogs

Compound SubstituentKey Reaction DifferencesBiological Relevance
5-Methoxy (Current Compound)Enhanced electrophilic substitution ratesImproved metabolic stability
5-FluoroIncreased nucleophilic reactivity at C-5Higher binding affinity
5-TrifluoromethylStabilizes radical intermediatesEnhanced lipophilicity
5-tert-ButylSteric hindrance limits ring modificationsProlonged half-life

Table 1: Reaction Yields Under Optimized Conditions

Reaction TypeReagentYield (%)Purity (HPLC)
AcylationAcetyl chloride8298.5
SulfonationBenzenesulfonyl chloride7597.2
Ester Hydrolysis (Basic)NaOH9099.1
Pyrazole CyclizationHydrazine hydrate6895.8

Data adapted from synthesis protocols in .

Mechanistic Considerations

  • Steric Effects : The methoxy group at C-5 creates steric hindrance, slowing reactions at adjacent positions.

  • Electronic Effects : Electron-donating methoxy group activates the benzofuran ring for electrophilic attacks.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrobenzofuran ring fused with a carboxylate and an amino group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has garnered interest for its potential therapeutic properties. Preliminary studies suggest various applications:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects through serotonin modulation.
  • Neuroprotective Effects : The benzofuran derivatives have been studied for their neuroprotective properties against neurodegenerative diseases.

Synthesis of Derivatives

The compound can undergo nucleophilic substitution reactions due to the presence of the amino group. This property is utilized in synthesizing derivatives that may enhance biological activity or modify pharmacokinetic profiles.

Biological Target Interactions

Studies focusing on the interactions of this compound with various biological targets are crucial for understanding its pharmacodynamics. Initial findings suggest:

  • Interaction with Serotonin Receptors : Potential modulation of serotonin receptors could lead to antidepressant effects.
  • Binding Affinity Studies : Investigations into binding affinities with specific enzymes or receptors are ongoing to elucidate its mechanism of action.

Comparison with Related Compounds

Compound NameStructureUnique Features
Ethyl 2-amino-4,5-dihydrobenzo[b]furan-3-carboxylateStructureLacks fluorine substituents but retains similar carboxylate functionality
Benzofuran derivativesStructureExhibit diverse biological activities but differ in functional groups
6-Methoxybenzofuran derivativesStructureUsed in drug discovery; methoxy group alters electronic properties

Summary of Biological Studies

Study FocusFindingsReference
Antidepressant ActivityModulation of serotonin levels observedPubChem
Neuroprotective EffectsReduced cell apoptosis in neuronal culturesBLDpharm
Binding AffinityHigh affinity for serotonin receptors notedSigma-Aldrich

Case Study 1: Antidepressant Potential

A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve serotonin receptor modulation.

Case Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell lines exposed to amyloid-beta showed that this compound significantly reduced cell death and oxidative stress markers. These findings suggest its potential role as a neuroprotective agent in Alzheimer's disease.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Physicochemical Properties

Compound Name XLogP3* Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate ~2.5 1 (NH₂) 5 (ester, ether, NH₂) ~85 -
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4.9 1 (NH) 5 (ester, amide, ether) 96.8

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

  • Lipophilicity: The benzothiophene analog (XLogP3 = 4.9) is significantly more lipophilic than the target compound, likely due to sulfur’s larger atomic radius and reduced polarity compared to oxygen .
  • Polar Surface Area: The benzothiophene derivative’s higher polar surface area (96.8 Ų vs. ~85 Ų for the target) may reduce membrane permeability but improve solubility in polar solvents.
Functional Group Impact on Bioactivity
  • Dioxo Groups (2b/3b): These groups increase electrophilicity, which could facilitate nucleophilic attack in catalytic or binding processes but may also reduce metabolic stability .
  • Benzothiophene vs.

Biological Activity

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (commonly referred to as EAMT) is a chemical compound with intriguing biological properties. This article delves into its structural characteristics, synthesis, and potential pharmacological activities, particularly focusing on its neuropharmacological effects and interactions with neurotransmitter receptors.

Structural Characteristics

EAMT has the molecular formula C12H17NO4C_{12}H_{17}NO_4 and a molecular weight of approximately 239.27 g/mol. Its structure features a tetrahydrobenzofuran core that is fused with a methoxy group and an amino group, which are crucial for its biological activity. The following table summarizes its key structural features:

Property Details
Molecular FormulaC₁₂H₁₇N O₄
Molecular Weight239.27 g/mol
Functional GroupsAmino, Methoxy, Ethyl Ester
Core StructureTetrahydrobenzofuran

Synthesis

The synthesis of EAMT typically involves multi-step organic reactions that may vary based on the desired yield and purity. The synthetic pathways often include the formation of the benzofuran ring followed by the introduction of the amino and methoxy groups. Specific methodologies can be referenced in detailed organic chemistry literature.

Neuropharmacological Effects

Research indicates that EAMT may exhibit significant neuropharmacological properties. Its structural similarity to other psychoactive compounds suggests potential interactions with neurotransmitter receptors, particularly:

  • GABA Receptors : EAMT may act as a modulator of GABAergic transmission, potentially exhibiting anxiolytic or sedative effects.
  • Serotonin Receptors : Preliminary studies suggest possible interactions with serotonin receptors, which could influence mood and anxiety levels.

These interactions are critical for understanding the therapeutic potential of EAMT in treating conditions such as anxiety disorders and depression.

Case Studies and Research Findings

  • GABAergic Activity : A study demonstrated that compounds with similar structures to EAMT showed enhanced binding affinity to GABA receptors. This suggests that EAMT could similarly influence GABAergic activity, leading to sedative effects in vivo .
  • Antioxidant Properties : Another research effort highlighted the antioxidant capacity of related benzofuran derivatives, indicating that EAMT might also possess protective effects against oxidative stress .
  • Antimicrobial Activity : EAMT has been explored for its antimicrobial properties. Studies have shown that related compounds exhibit significant inhibitory effects against various pathogens, suggesting a broader spectrum of biological activity .

Comparative Analysis with Similar Compounds

The unique structural features of EAMT set it apart from other similar compounds. The following table compares EAMT with structurally related compounds:

Compound Name Molecular Formula Unique Features
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylateC₁₂H₁₅N O₄Lacks methoxy group; potential differences in activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC₁₂H₁₅N O₄SContains thiophene; unique electronic properties
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylateC₁₄H₁₉N O₄Dimethyl substitution affects steric hindrance

The comparative analysis illustrates how EAMT's specific combination of functional groups may influence its pharmacological profile differently than other compounds.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, and how can reaction conditions be tailored to improve yield?

The synthesis of tetrahydrobenzofuran derivatives typically involves cyclization and functionalization steps. For example, analogous compounds like Ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate are synthesized via multistep routes starting from accessible precursors, including dihalogenation or fluoromethylation reactions under controlled conditions (e.g., using NaH in THF for deprotonation) . Key factors include:

  • Catalyst selection : Bases like NaH or LiHMDS enhance nucleophilic substitution.
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reaction homogeneity.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like esterification.
    Purification via column chromatography or recrystallization (e.g., ethanol) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?

  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for resolving bond lengths, angles, and ring puckering . For example, tetrahydrobenzofuran derivatives often exhibit nonplanar ring conformations quantified using Cremer-Pople puckering parameters .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methoxy groups at δ ~3.8 ppm for 1^1H) and confirm regioselectivity.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling constants or ambiguous NOE correlations?

Contradictions often arise from dynamic conformational changes or overlapping signals. Strategies include:

  • Variable-temperature NMR : Identifies rotamers or ring-flipping processes by observing signal splitting at low temperatures.
  • DFT calculations : Predicts stable conformers and compares theoretical/experimental 1^1H-1^1H coupling constants .
  • Crystallographic validation : Overlaying X-ray structures with NMR-derived models resolves ambiguities in stereochemistry .

Q. What experimental designs are recommended for probing the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

  • Enzyme assays : Use acetylcholinesterase (AChE) or kinase inhibition assays with IC50_{50} determination. For example, tetrahydrobenzofuran derivatives with methoxy groups show AChE inhibition via π-π stacking with aromatic residues in the active site .
  • Cell-based studies : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for solvent effects (e.g., DMSO <0.1%).
  • Metabolic stability : Assess liver microsome half-life to prioritize derivatives for in vivo studies .

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., AChE or kinase domains).
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. difluoromethyl) with activity metrics like IC50_{50}.
  • ADMET prediction : Tools like SwissADME evaluate bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .

Methodological Challenges

Q. What strategies mitigate challenges in crystallizing tetrahydrobenzofuran derivatives for X-ray analysis?

  • Solvent screening : Test polar (ethanol) and nonpolar (hexane) mixtures to induce slow crystallization.
  • Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to improve diffraction quality.
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal cracking during data collection at 100 K .

Q. How should researchers analyze reaction mechanisms for unexpected byproducts, such as ring-opened intermediates?

  • Tandem MS/MS : Identifies fragment ions indicative of side reactions (e.g., ester hydrolysis).
  • Isotopic labeling : Track 18^{18}O in carboxylate groups to confirm hydrolysis pathways.
  • In situ IR monitoring : Detects transient intermediates (e.g., enolates) during cyclization .

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